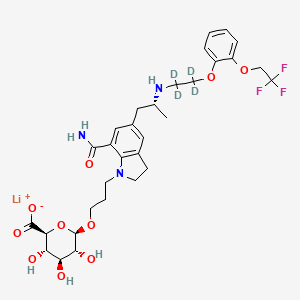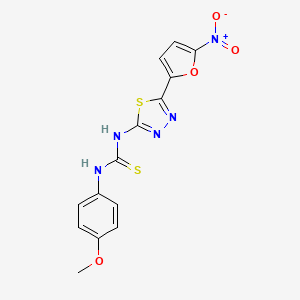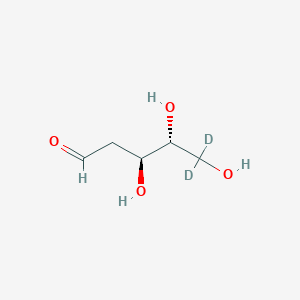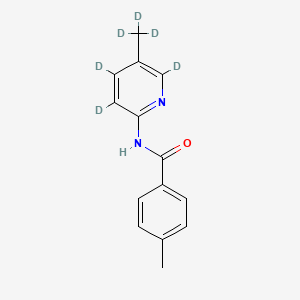
Citalopram carboxylic acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citalopram carboxylic acid-d6 is a deuterated form of citalopram carboxylic acid, which is a metabolite of citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of citalopram due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of citalopram carboxylic acid-d6 involves the synthesis of citalopram followed by its conversion to the carboxylic acid form. The synthesis of citalopram typically involves the cyclization of a precursor diol in the presence of an azodicarboxylate, a phosphine, and a strong base . The deuterated form is achieved by incorporating deuterium atoms at specific positions during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Citalopram carboxylic acid-d6 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of carboxylic acids to alcohols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of citalopram carboxylic acid.
Reduction: Formation of citalopram alcohol.
Substitution: Formation of substituted citalopram derivatives.
Wissenschaftliche Forschungsanwendungen
Citalopram carboxylic acid-d6 is used in various scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of citalopram in biological systems.
Drug Development: Used as an internal standard in mass spectrometry for the quantification of citalopram and its metabolites.
Neuroscience: Investigating the effects of citalopram on serotonin reuptake and neurotransmission.
Analytical Chemistry: Developing sensitive and selective detection methods for citalopram in complex matrices.
Wirkmechanismus
Citalopram carboxylic acid-d6, like citalopram, inhibits the reuptake of serotonin in the central nervous system by blocking the serotonin transporter (SLC6A4). This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission . The deuterated form is primarily used for tracking and studying the pharmacokinetics of citalopram without altering its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citalopram: The non-deuterated form of citalopram carboxylic acid-d6.
Escitalopram: The S-enantiomer of citalopram, which is more potent and selective.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification using mass spectrometry. This makes it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C20H22FNO3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24)/i1D3,2D3 |
InChI-Schlüssel |
GECQEQCYCDJXJC-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



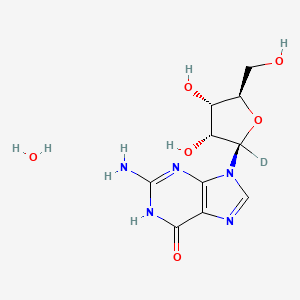

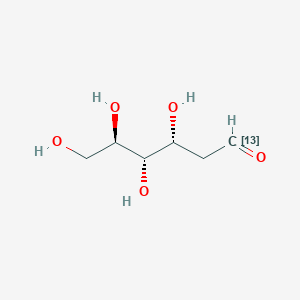
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

